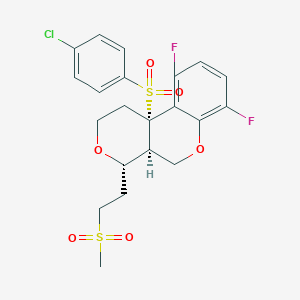

SCH 900229

Descripción

Propiedades

Número CAS |

1100361-36-1 |

|---|---|

Fórmula molecular |

C21H21ClF2O6S2 |

Peso molecular |

507.0 g/mol |

Nombre IUPAC |

(4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene |

InChI |

InChI=1S/C21H21ClF2O6S2/c1-31(25,26)11-8-18-15-12-30-20-17(24)7-6-16(23)19(20)21(15,9-10-29-18)32(27,28)14-4-2-13(22)3-5-14/h2-7,15,18H,8-12H2,1H3/t15-,18-,21-/m0/s1 |

Clave InChI |

AMXSRXZYBDALJG-XERREHJYSA-N |

SMILES isomérico |

CS(=O)(=O)CC[C@H]1[C@@H]2COC3=C(C=CC(=C3[C@@]2(CCO1)S(=O)(=O)C4=CC=C(C=C4)Cl)F)F |

SMILES canónico |

CS(=O)(=O)CCC1C2COC3=C(C=CC(=C3C2(CCO1)S(=O)(=O)C4=CC=C(C=C4)Cl)F)F |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

SCH-900229; SCH 900229; SCH900229. |

Origen del producto |

United States |

Foundational & Exploratory

SCH 900229: A Technical Guide on its Mechanism of Action in Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SCH 900229 is a potent, selective, and orally bioavailable small molecule inhibitor of presenilin 1 (PS1), a key component of the γ-secretase enzyme complex. Developed to target the underlying pathology of Alzheimer's disease (AD), its mechanism of action is rooted in the amyloid hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary driver of neurodegeneration. This compound is designed to reduce the production of Aβ peptides, particularly the aggregation-prone Aβ42 species, by modulating the activity of γ-secretase. A critical feature of its development was the emphasis on selectivity for Aβ production over the processing of Notch, a transmembrane receptor crucial for various cellular functions, to mitigate the risk of mechanism-based toxicities. This document provides a comprehensive overview of the preclinical data, mechanism of action, and relevant experimental protocols for this compound.

Introduction to Alzheimer's Disease and the Amyloid Hypothesis

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. The pathological hallmarks of AD include the extracellular deposition of amyloid plaques and the formation of intracellular neurofibrillary tangles. The amyloid hypothesis suggests that the imbalance between the production and clearance of Aβ peptides is the initiating event in AD pathogenesis[1]. Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex[1]. The γ-secretase-mediated cleavage is imprecise and results in Aβ peptides of varying lengths, with Aβ42 being particularly prone to aggregation and plaque formation.

Mechanism of Action of this compound

This compound acts as a potent inhibitor of the γ-secretase complex, with high selectivity for the presenilin 1 (PS1) subunit[1][2]. By inhibiting γ-secretase, this compound directly reduces the production of all Aβ peptide species from the amyloid precursor protein (APP)[1]. This reduction in Aβ levels is intended to prevent the formation of amyloid plaques and halt the downstream pathological cascade of Alzheimer's disease.

A significant challenge in the development of γ-secretase inhibitors has been the on-target toxicity associated with the inhibition of Notch signaling. The γ-secretase complex is also responsible for the cleavage of the Notch receptor, a process essential for cell-cell communication and tissue homeostasis. Inhibition of Notch signaling can lead to severe side effects, particularly in the gastrointestinal tract. This compound was specifically designed to exhibit a therapeutic window, potently inhibiting Aβ production while having a lesser effect on Notch processing[1].

Signaling Pathway: Amyloid Precursor Protein (APP) Processing

The following diagram illustrates the amyloidogenic pathway of APP processing and the point of intervention for this compound.

Signaling Pathway: Notch Signaling and Potential for Off-Target Effects

The diagram below depicts the Notch signaling pathway and illustrates how γ-secretase inhibitors like this compound can interfere with this critical pathway.

Quantitative Preclinical Data

This compound has demonstrated robust activity in preclinical models, effectively reducing Aβ levels. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Aβ40 IC50 | 1.3 nM | Potent and PS1 selective inhibitor of γ-secretase | [1] |

| Notch IC50 | 46 nM | In vitro cell-based Notch cleavage assay | [1] |

Table 2: In Vivo Efficacy of this compound in CRND8 Mice

| Study Type | Species | Route | Endpoint | ED50 | Reference |

| Acute | CRND8 Mice | Oral | Plasma Aβ40 reduction at 3h | 0.5 mg/kg | [1] |

| Acute | CRND8 Mice | Oral | Cortex Aβ40 reduction at 3h | 0.4 mg/kg | [1] |

| Subchronic (6 days, BID) | CRND8 Mice | Oral | Plasma Aβ40 reduction | 0.4 mg/kg | [1] |

| Subchronic (6 days, BID) | CRND8 Mice | Oral | Cortex Aβ40 reduction | 0.3 mg/kg | [1] |

Clinical Development

This compound advanced to human clinical trials for further development as a potential therapeutic agent for Alzheimer's disease[1]. A Phase 1, randomized, placebo-controlled, single ascending dose study was conducted in healthy adult volunteers to evaluate the safety, tolerability, and pharmacokinetics of this compound. A key objective of this trial was to explore the utility of whole blood Hes1 gene expression levels as a safety biomarker for Notch signaling inhibition. However, the quantitative results from this and any subsequent clinical trials have not been made publicly available.

Experimental Protocols

In Vitro γ-Secretase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against γ-secretase activity.

Methodology:

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably overexpressing human APP are cultured under standard conditions.

-

Cells are harvested and lysed.

-

A crude membrane fraction containing the γ-secretase complex is isolated by ultracentrifugation.

-

-

Enzyme Reaction:

-

The membrane preparation is incubated with a fluorogenic or colorimetric γ-secretase substrate (e.g., a peptide corresponding to the C99 fragment of APP with reporter molecules).

-

The reaction is carried out in a buffer containing detergents to solubilize the enzyme complex.

-

-

Inhibitor Treatment:

-

A range of concentrations of this compound is added to the reaction mixture.

-

A vehicle control (e.g., DMSO) is used as a negative control.

-

-

Detection and Analysis:

-

The reaction is incubated at 37°C for a defined period.

-

The cleavage of the substrate is measured by detecting the fluorescence or absorbance of the reporter molecule.

-

The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

-

Measurement of Aβ Levels in Preclinical Models

Objective: To quantify the reduction of Aβ40 and Aβ42 in plasma and brain tissue of CRND8 mice following oral administration of this compound.

Methodology:

-

Animal Dosing:

-

CRND8 transgenic mice, which overexpress a mutant human APP gene and develop age-dependent amyloid pathology, are used.

-

This compound is formulated for oral gavage and administered at various doses.

-

-

Sample Collection:

-

At a specified time point post-dosing (e.g., 3 hours for acute studies), blood is collected via cardiac puncture into tubes containing anticoagulants. Plasma is separated by centrifugation.

-

The brain is rapidly excised, and the cortex is dissected and snap-frozen in liquid nitrogen.

-

-

Sample Preparation:

-

Plasma samples are diluted for analysis.

-

Cortical tissue is homogenized in a guanidine-HCl buffer to extract Aβ peptides.

-

-

Aβ Quantification:

-

Aβ40 and Aβ42 levels are measured using a validated sandwich enzyme-linked immunosorbent assay (ELISA) specific for each Aβ species.

-

Alternatively, liquid chromatography-mass spectrometry (LC-MS/MS) can be used for more precise quantification.

-

-

Data Analysis:

-

The percentage reduction in Aβ levels in the treated groups is calculated relative to the vehicle-treated control group.

-

The effective dose that produces a 50% reduction in Aβ levels (ED50) is calculated from the dose-response curve.

-

Experimental Workflow: Preclinical Evaluation of a γ-Secretase Inhibitor

The following diagram outlines the typical workflow for the preclinical assessment of a γ-secretase inhibitor like this compound.

Conclusion

This compound is a well-characterized, potent, and selective γ-secretase inhibitor that demonstrated significant promise in preclinical models of Alzheimer's disease. Its mechanism of action, centered on the reduction of Aβ peptide production, directly addresses a core tenet of the amyloid hypothesis. The preclinical data highlight its ability to lower Aβ levels in both the periphery and the central nervous system at doses that are tolerated in animal models. While the lack of publicly available clinical data precludes a definitive assessment of its therapeutic potential in humans, the preclinical profile of this compound provides a valuable case study for the development of γ-secretase inhibitors for Alzheimer's disease. The focus on achieving selectivity over Notch signaling remains a critical consideration for the future development of this class of drugs.

References

The Discovery and Development of SCH 900229: A Potent and Selective γ-Secretase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 900229 is a potent and selective inhibitor of presenilin 1 (PS1), a key component of the γ-secretase complex. This document details the discovery, mechanism of action, and preclinical development of this compound as a potential therapeutic agent for Alzheimer's disease. The core of its development focused on achieving high potency for inhibiting the production of amyloid-beta (Aβ) peptides, particularly Aβ40, while maintaining selectivity against Notch signaling to minimize mechanism-based toxicity. Preclinical studies in animal models of Alzheimer's disease demonstrated the ability of this compound to significantly lower Aβ levels in both plasma and the central nervous system after oral administration. This guide provides a comprehensive overview of the available data, including quantitative summaries of its biological activity and visualizations of its mechanism of action and experimental workflows.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The production of Aβ peptides is initiated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. The γ-secretase complex, a multi-protein enzyme, is therefore a key therapeutic target for reducing Aβ production. This compound emerged from a drug discovery program aimed at identifying potent and selective γ-secretase inhibitors.

A significant challenge in the development of γ-secretase inhibitors is the potential for on-target toxicity due to the inhibition of Notch signaling, a critical pathway for cell-cell communication and differentiation that is also processed by γ-secretase. Therefore, the development of this compound focused on achieving selectivity for the presenilin 1 (PS1) subunit of the γ-secretase complex, which is preferentially involved in APP processing, over Notch processing.

Discovery and Lead Optimization

The discovery of this compound was the result of an extensive structure-activity relationship (SAR) exploration of a novel tricyclic series of γ-secretase inhibitors. The medicinal chemistry effort focused on modifying the side chain of the lead compound to enhance potency and selectivity. This led to the identification of compound (-)-16, later designated as this compound.

Mechanism of Action

This compound is a potent, orally bioavailable inhibitor of the γ-secretase complex, with high selectivity for the presenilin 1 (PS1) subunit. By inhibiting γ-secretase, this compound blocks the final cleavage step of the amyloid precursor protein (APP), thereby reducing the production of amyloid-beta (Aβ) peptides, particularly the Aβ40 isoform.

Signaling Pathway

The primary signaling pathway affected by this compound is the amyloidogenic pathway of APP processing. The diagram below illustrates the canonical pathway and the point of intervention for this compound.

A critical aspect of the development of γ-secretase inhibitors is their potential interaction with the Notch signaling pathway. Inhibition of Notch processing can lead to severe side effects. This compound was specifically designed to exhibit selectivity for APP processing over Notch processing.

Preclinical Data

The biological activity of this compound was evaluated in a series of in vitro and in vivo studies.

In Vitro Potency

The inhibitory potency of this compound against the production of Aβ40 was determined in a cell-based assay.

| Assay | Parameter | Value |

| Cellular Aβ40 Inhibition | IC50 | 1.3 nM |

Table 1: In vitro potency of this compound in inhibiting Aβ40 production.

In Vivo Efficacy

The in vivo efficacy of this compound was assessed in the CRND8 transgenic mouse model of Alzheimer's disease. The compound was administered orally, and the reduction in Aβ40 levels in the plasma and cortex was measured.

| Species | Route of Administration | Endpoint | ED50 |

| CRND8 Mice | Oral (acute dosing) | Plasma Aβ40 Reduction | 0.5 mg/kg |

| CRND8 Mice | Oral (acute dosing) | Cortex Aβ40 Reduction | 0.4 mg/kg |

| CRND8 Mice | Oral (subchronic dosing, BID for 6 days) | Plasma Aβ40 Reduction | 0.4 mg/kg |

| CRND8 Mice | Oral (subchronic dosing, BID for 6 days) | Cortex Aβ40 Reduction | 0.3 mg/kg |

Table 2: In vivo efficacy of this compound in CRND8 mice.

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. The following descriptions are based on the information provided in the primary publication and general methodologies for similar assays.

In Vitro Aβ40 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for Aβ40 production in a cellular context.

General Methodology:

-

Cell Culture: A human embryonic kidney cell line (HEK293) stably expressing a mutant form of human APP (Swedish mutation) is typically used. These cells are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are treated with varying concentrations of this compound for a specified period.

-

Aβ40 Measurement: The concentration of Aβ40 in the cell culture supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The Aβ40 concentrations are plotted against the compound concentrations, and the IC50 value is calculated using a suitable curve-fitting model.

In Vivo Efficacy Study in CRND8 Mice

Objective: To determine the dose-dependent effect of orally administered this compound on Aβ40 levels in the plasma and brain of a transgenic mouse model of Alzheimer's disease.

General Methodology:

-

Animal Model: CRND8 transgenic mice, which overexpress a mutant form of human APP and develop amyloid plaques, are used.

-

Compound Administration: this compound is administered orally to the mice at various doses.

-

Sample Collection: At a specified time point after dosing, blood and brain tissue (cortex) are collected.

-

Aβ40 Measurement: Aβ40 levels in the plasma and brain homogenates are quantified using a specific ELISA.

-

Data Analysis: The percentage reduction in Aβ40 levels compared to vehicle-treated control animals is calculated for each dose, and the ED50 (the dose that produces 50% of the maximal effect) is determined.

Clinical Development

Based on its promising preclinical profile, this compound was advanced to human clinical trials. A Phase 1 clinical trial was initiated to evaluate the safety, tolerability, and pharmacokinetics of single ascending doses of this compound in healthy volunteers. The outcome and further development status of this compound are not extensively documented in publicly available resources.

Conclusion

This compound represents a significant effort in the development of potent and selective γ-secretase inhibitors for the treatment of Alzheimer's disease. The compound demonstrated excellent potency in reducing Aβ40 production both in vitro and in vivo in a relevant animal model. The focus on achieving selectivity against Notch signaling was a key aspect of its design, aiming to mitigate potential mechanism-based toxicities. While the ultimate clinical fate of this compound is not widely known, the data from its discovery and preclinical development provide valuable insights for the ongoing research and development of novel therapeutics for Alzheimer's disease.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. The experimental protocols described are generalized and may not reflect the exact procedures used in the original studies. For precise details, please refer to the primary scientific literature.

In Vitro Characterization of SCH 900229: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 900229 is a potent and selective inhibitor of γ-secretase, an intramembrane protease complex centrally implicated in the pathogenesis of Alzheimer's disease. This technical guide provides an in-depth overview of the in vitro pharmacological profile of this compound, with a focus on its inhibitory activity on the processing of amyloid precursor protein (APP) and Notch, another key γ-secretase substrate. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to understand and potentially replicate key in vitro characterization experiments.

Core Mechanism of Action

This compound exerts its pharmacological effect by directly targeting and inhibiting the enzymatic activity of the γ-secretase complex. This complex is responsible for the final proteolytic cleavage of the C-terminal fragment of APP (APP-CTF or C99), leading to the generation of amyloid-beta (Aβ) peptides, including the aggregation-prone Aβ42 isoform. By inhibiting this step, this compound effectively reduces the production of Aβ peptides.

Furthermore, γ-secretase plays a crucial role in the Notch signaling pathway, a highly conserved pathway involved in cell-cell communication and differentiation. Upon ligand binding, the Notch receptor undergoes a series of cleavages, with the final intramembrane cleavage being mediated by γ-secretase. This releases the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression. Inhibition of γ-secretase by compounds like this compound can therefore interfere with Notch signaling, a key consideration in the development of γ-secretase inhibitors for therapeutic use.

Quantitative In Vitro Activity

The in vitro potency of this compound has been determined in various biochemical and cell-based assays. The following tables summarize the key quantitative data regarding its inhibitory activity against Aβ40 production and Notch signaling.

| Assay Type | Target | IC50 (nM) |

| Membrane Assay | Aβ40 Production | 1.3 |

| Cell-Based Assay | Aβ40 Production | 1.3 |

| Cell-Based Notch Assay | Notch Cleavage | 46 |

Table 1: Inhibitory Potency of this compound

| Presenilin Isoform | Selectivity Ratio (PS2/PS1) |

| PS1 vs. PS2 | 25 |

Table 2: Presenilin Selectivity of this compound.[1]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: Amyloidogenic processing of APP and the inhibitory action of this compound.

Caption: Canonical Notch signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard published methods for assessing γ-secretase activity.

In Vitro γ-Secretase Membrane Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of γ-secretase in a cell-free system.

Methodology:

-

Membrane Preparation:

-

HEK293 cells stably overexpressing human APP are harvested.

-

Cells are resuspended in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubated on ice.

-

Cells are lysed by dounce homogenization or sonication.

-

The lysate is centrifuged at a low speed to remove nuclei and intact cells.

-

The supernatant is then subjected to ultracentrifugation to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

-

-

Enzymatic Reaction:

-

The membrane preparation is incubated with a synthetic C100-Flag substrate.

-

The reaction is initiated in an assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, and 0.25% CHAPSO).

-

This compound, dissolved in DMSO, is added at various concentrations. A DMSO-only control is included.

-

The reaction mixture is incubated at 37°C for a defined period (e.g., 1-4 hours).

-

-

Detection of Aβ40:

-

The reaction is stopped, and the generated Aβ40 is quantified using a specific sandwich ELISA (Enzyme-Linked Immunosorbent Assay).

-

A capture antibody specific for the C-terminus of Aβ40 is coated onto a microplate.

-

The reaction samples are added to the wells.

-

A detection antibody, often biotinylated and specific for the N-terminus of Aβ, is then added.

-

A streptavidin-horseradish peroxidase (HRP) conjugate is used for signal generation with a suitable substrate.

-

The absorbance is read on a plate reader, and the concentration of Aβ40 is determined from a standard curve.

-

-

Data Analysis:

-

The percentage of inhibition at each concentration of this compound is calculated relative to the DMSO control.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Cell-Based Aβ40 Production Assay

Objective: To assess the potency of this compound in inhibiting Aβ40 production in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

HEK293 cells stably expressing human APP are seeded in multi-well plates and cultured overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound or a DMSO vehicle control.

-

The cells are incubated for a specified period (e.g., 24 hours) to allow for APP processing and Aβ secretion.

-

-

Sample Collection and Analysis:

-

The conditioned medium is collected from each well.

-

The concentration of secreted Aβ40 in the medium is quantified by a specific ELISA, as described in the membrane assay protocol.

-

-

Data Analysis:

-

The IC50 value for the inhibition of Aβ40 production is calculated from the concentration-response curve.

-

Cell-Based Notch Signaling Assay

Objective: To evaluate the effect of this compound on γ-secretase-mediated Notch signaling.

Methodology:

-

Reporter Cell Line:

-

A stable cell line, such as U2OS or HEK293, is engineered to co-express a constitutively active form of the Notch receptor (e.g., a truncated form lacking the extracellular domain, NΔE) and a reporter construct.

-

The reporter construct typically contains a promoter with binding sites for the NICD-downstream transcription factor complex (e.g., RBP-Jk) driving the expression of a reporter gene, such as luciferase.

-

-

Cell Treatment and Assay:

-

The reporter cells are plated in multi-well plates and treated with a range of concentrations of this compound or a DMSO control.

-

The cells are incubated for a period sufficient to allow for Notch processing and reporter gene expression (e.g., 24 hours).

-

-

Luciferase Activity Measurement:

-

A luciferase assay reagent is added to the cells, leading to cell lysis and the enzymatic reaction that produces light.

-

The luminescence is measured using a luminometer.

-

-

Data Analysis:

-

The percentage of inhibition of Notch signaling is calculated based on the reduction in luciferase activity compared to the DMSO control.

-

The IC50 value is determined from the resulting concentration-response curve.

-

Conclusion

This compound is a potent, PS1-selective γ-secretase inhibitor that demonstrates significant in vitro activity in reducing the production of Aβ40.[1] While effective at its primary target, it also exhibits inhibitory activity against Notch signaling, albeit at a higher concentration, indicating a therapeutic window. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of this compound and other γ-secretase inhibitors, which is crucial for the preclinical assessment of their potential as therapeutic agents for Alzheimer's disease.

References

Unveiling SCH 900229: A Technical Primer on a Presenilin 1 Selective γ-Secretase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical data on SCH 900229, a potent and selective inhibitor of presenilin 1 (PS1), a key component of the γ-secretase complex. The following sections detail the compound's mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its initial characterization.

Core Data Summary

The preclinical data for this compound highlights its potency in inhibiting the production of amyloid-beta (Aβ) peptides, particularly Aβ40, which are central to the amyloid hypothesis of Alzheimer's disease. The compound also exhibits selectivity for inhibiting Aβ production over Notch processing, a critical factor for mitigating potential mechanism-based side effects.

In Vitro Activity

| Assay Type | Target | Cell Line | Key Parameter | Value |

| γ-Secretase Inhibition | Aβ40 Production | N/A | IC50 | 1.3 nM[1][2][3] |

| Notch Cleavage Inhibition | Notch Signaling | N/A | IC50 | 46 nM[1][4] |

| Presenilin Selectivity | PS1 vs. PS2 | Reconstituted γ-secretase complexes | PS2/PS1 Ratio | 25[1][4] |

In Vivo Efficacy (CRND8 Mice)

| Administration Route | Study Type | Tissue/Fluid | Key Parameter | Value |

| Oral | Acute (3-hour time point) | Plasma | ED50 | 0.5 mg/kg[4] |

| Oral | Acute (3-hour time point) | Cortex | ED50 | 0.4 mg/kg[4] |

| Oral | Subchronic (6-day, BID) | Plasma | ED50 | 0.4 mg/kg[4] |

| Oral | Subchronic (6-day, BID) | Cortex | ED50 | 0.3 mg/kg[4] |

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting the PS1-containing γ-secretase complex. This enzyme is responsible for the final proteolytic cleavage of the amyloid precursor protein (APP), which leads to the generation of various Aβ peptides. By inhibiting this step, this compound effectively reduces the production of Aβ40 and Aβ42, the primary components of amyloid plaques in Alzheimer's disease. The compound's selectivity for PS1 over PS2 and its weaker inhibition of Notch signaling are critical features aimed at improving its safety profile.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro γ-Secretase Inhibition Assay

This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against γ-secretase activity.

1. Reagents and Materials:

-

Reconstituted human γ-secretase complex (containing Presenilin 1/APH1a/NCT/PEN-2).

-

Substrate: Recombinant C100-FLAG (C-terminal 100 amino acids of APP with a FLAG tag).

-

Assay Buffer: 50 mM HEPES (pH 7.0), 150 mM NaCl, 5 mM CaCl2, 5 mM MgCl2, 0.1% (w/v) CHAPSO.

-

This compound: Stock solution in DMSO, serially diluted.

-

Anti-Aβ40 antibody (for capture).

-

HRP-conjugated anti-Aβ antibody (for detection).

-

TMB substrate.

-

96-well microplates.

2. Procedure:

-

Add 10 µL of serially diluted this compound to the wells of a 96-well plate.

-

Add 20 µL of γ-secretase enzyme solution to each well.

-

Pre-incubate for 30 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of C100-FLAG substrate.

-

Incubate for 4 hours at 37°C.

-

Stop the reaction by adding 100 µL of stop buffer (e.g., cold assay buffer with a γ-secretase inhibitor).

-

Coat a separate ELISA plate with anti-Aβ40 capture antibody overnight at 4°C.

-

Block the ELISA plate with 1% BSA in PBS.

-

Transfer the reaction mixture from the assay plate to the coated ELISA plate.

-

Incubate for 2 hours at room temperature.

-

Wash the plate and add the HRP-conjugated detection antibody.

-

Incubate for 1 hour at room temperature.

-

Wash the plate and add TMB substrate.

-

Measure the absorbance at 450 nm.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

In Vitro Notch Cleavage Assay

This protocol describes a cell-based assay to assess the inhibitory effect of a compound on Notch signaling.

1. Cell Line and Reagents:

-

HEK293 cells stably co-transfected with a NotchΔE-Gal4 construct (a constitutively active form of Notch1) and a Gal4-luciferase reporter gene.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

This compound: Stock solution in DMSO, serially diluted.

-

Luciferase assay reagent.

-

96-well cell culture plates.

2. Procedure:

-

Seed the HEK293 reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound.

-

Incubate for 24 hours at 37°C in a CO2 incubator.

-

Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

-

Calculate the percent inhibition of luciferase activity for each compound concentration and determine the IC50 value.

In Vivo Efficacy Study in CRND8 Mice

This protocol outlines a typical procedure for evaluating the in vivo efficacy of a γ-secretase inhibitor in a transgenic mouse model of Alzheimer's disease.

References

- 1. Discovery of this compound, a Potent Presenilin 1 Selective γ-Secretase Inhibitor for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Potent Presenilin 1 Selective γ-Secretase Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

The Effect of SCH 900229 on Amyloid-Beta 40 and 42: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 900229 is a potent and selective inhibitor of presenilin 1 (PS1), a key component of the γ-secretase complex.[1][2][3] This complex is responsible for the final proteolytic cleavage of the amyloid precursor protein (APP), leading to the generation of amyloid-beta (Aβ) peptides, including the 40 and 42 amino acid isoforms (Aβ40 and Aβ42).[1] The accumulation of Aβ peptides, particularly the aggregation-prone Aβ42, is a central event in the pathogenesis of Alzheimer's disease.[1] As a γ-secretase inhibitor, this compound has been investigated for its potential to reduce the production of these amyloidogenic peptides. This technical guide provides an in-depth overview of the effects of this compound on Aβ40 and Aβ42, based on available preclinical data.

Mechanism of Action: γ-Secretase Inhibition

This compound exerts its effects by directly targeting and inhibiting the enzymatic activity of the γ-secretase complex. This multi-protein complex, which includes presenilin, nicastrin, APH-1, and PEN-2, is an intramembrane aspartyl protease. It cleaves multiple type-I transmembrane proteins, including the C-terminal fragments of APP (APP-CTFs) left after initial cleavage by β-secretase (BACE1). By inhibiting γ-secretase, this compound blocks this final cleavage step, thereby reducing the production of all Aβ peptide isoforms, including Aβ40 and Aβ42.[1]

Quantitative Data on the Effects of this compound

Preclinical studies have demonstrated the potent activity of this compound in reducing both Aβ40 and Aβ42 levels in various experimental models.[1]

In Vitro Activity

The inhibitory potency of this compound against γ-secretase was determined in biochemical and cell-based assays.

| Assay Type | Target | IC50 | Reference |

| γ-Secretase Inhibition | Aβ40 | 1.3 nM | [1][2][3] |

| γ-Secretase Inhibition | Aβ42 | Potent reduction observed, specific IC50 not reported | [1] |

Table 1: In vitro inhibitory activity of this compound.

In Vivo Efficacy

The effect of oral administration of this compound on Aβ levels has been evaluated in transgenic mouse models of Alzheimer's disease.

| Animal Model | Tissue | Target | ED50 | Study Duration | Reference |

| CRND8 Mice | Plasma | Aβ40 | 0.5 mg/kg | Acute Dosing | [1] |

| CRND8 Mice | Cortex | Aβ40 | 0.4 mg/kg | Acute Dosing | [1] |

| CRND8 Mice | Plasma | Aβ40 | 0.4 mg/kg | 6-day Subchronic | [1] |

| CRND8 Mice | Cortex | Aβ40 | 0.3 mg/kg | 6-day Subchronic | [1] |

| B6C3F1 Mice | Plasma & Cortex | Aβ40 & Aβ42 | Significant lowering observed, specific ED50 not reported | Single Oral Dose | [1] |

Table 2: In vivo efficacy of this compound in reducing Aβ levels.

Experimental Protocols

The following provides a detailed methodology for a representative in vitro assay used to determine the potency of γ-secretase inhibitors like this compound.

Cell-Based Amyloid-Beta Production Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the production of Aβ40 and Aβ42 in a cellular context.

Materials:

-

Human embryonic kidney (HEK293) cells stably overexpressing human APP.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound stock solution (in DMSO).

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Aβ40 and Aβ42 specific enzyme-linked immunosorbent assay (ELISA) kits.

-

Microplate reader.

Procedure:

-

Cell Culture and Plating:

-

HEK293-APP cells are cultured in T-flasks until they reach 80-90% confluency.

-

Cells are then harvested and seeded into 96-well plates at a predetermined density to ensure they reach near-confluency on the day of the experiment.

-

-

Compound Treatment:

-

A serial dilution of this compound is prepared in a cell culture medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells (typically ≤0.5%).

-

The culture medium is removed from the wells, and the cells are treated with the different concentrations of this compound. Control wells receive a medium with DMSO only.

-

-

Incubation:

-

The plates are incubated for a specific period (e.g., 16-24 hours) at 37°C in a humidified incubator with 5% CO2 to allow for APP processing and Aβ secretion.

-

-

Sample Collection:

-

After incubation, the conditioned medium from each well is collected for the measurement of secreted Aβ40 and Aβ42.

-

The cells are washed with phosphate-buffered saline (PBS) and then lysed with lysis buffer to determine cell viability or total protein content for normalization.

-

-

Aβ Quantification (ELISA):

-

The collected conditioned medium is analyzed using Aβ40 and Aβ42 specific sandwich ELISA kits according to the manufacturer's instructions.

-

Briefly, samples and standards are added to antibody-coated plates and incubated. After washing, a detection antibody is added, followed by a substrate solution. The reaction is stopped, and the optical density is measured using a microplate reader.

-

-

Data Analysis:

-

The concentrations of Aβ40 and Aβ42 in the samples are calculated from the standard curve.

-

The Aβ levels are normalized to a measure of cell viability (e.g., total protein concentration from the cell lysate).

-

The percentage of inhibition for each concentration of this compound is calculated relative to the DMSO-treated control.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Conclusion

This compound is a potent, PS1-selective γ-secretase inhibitor that effectively reduces the production of both Aβ40 and Aβ42 in preclinical models.[1] The available data demonstrates its high in vitro potency and in vivo efficacy in lowering brain and plasma Aβ levels. While a specific IC50 value for Aβ42 has not been publicly reported, its potent reduction has been consistently noted.[1] The detailed experimental protocol provided serves as a guide for researchers aiming to evaluate the activity of similar γ-secretase inhibitors. Further investigation and clinical development would be necessary to fully elucidate the therapeutic potential of this compound in the treatment of Alzheimer's disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of SCH 900229: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 900229 is a potent, orally bioavailable, and selective inhibitor of γ-secretase, with a primary focus on the presenilin-1 (PS1) subunit. Developed as a potential therapeutic agent for Alzheimer's disease, its mechanism of action centers on the reduction of amyloid-beta (Aβ) peptide production, a key pathological hallmark of the disease. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its in vitro and in vivo activity, preclinical pharmacokinetics, and selectivity profile. The information is presented to support further research and development efforts in the field of neurodegenerative diseases.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid plaques and neurofibrillary tangles in the brain. The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides, particularly the Aβ42 isoform, are central to the disease's pathogenesis. These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex.

The γ-secretase complex is a multi-protein enzyme responsible for the final intramembranous cleavage of APP, leading to the generation of Aβ peptides of varying lengths. As such, inhibition of γ-secretase has been a prominent therapeutic strategy for reducing Aβ production. This compound emerged from a research program aimed at identifying potent and selective γ-secretase inhibitors with favorable drug-like properties. A critical challenge in the development of γ-secretase inhibitors is the potential for on-target toxicity due to the inhibition of other γ-secretase substrates, most notably the Notch receptor, which plays a crucial role in cell-fate decisions and tissue homeostasis. Therefore, selectivity against Notch signaling is a key attribute for a viable therapeutic candidate.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of the γ-secretase complex. It demonstrates a high degree of selectivity for the presenilin-1 (PS1) subunit of the complex, which is the catalytic core. By inhibiting γ-secretase, this compound blocks the final step in the amyloidogenic processing of APP, thereby reducing the production of Aβ peptides, including the highly fibrillogenic Aβ42.

Signaling Pathway

The primary signaling pathway affected by this compound is the amyloidogenic pathway of APP processing. The diagram below illustrates the canonical pathway and the point of intervention for this compound.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

In Vitro Potency and Selectivity

| Target | Assay | IC50 (nM) | Reference |

| γ-secretase (Aβ40 production) | Cell-based assay | 1.3 | [1] |

| Notch Cleavage | Cell-based assay | 46 | [1] |

| Presenilin-1 (PS1) | Reconstituted γ-secretase complex | - | [1] |

| Presenilin-2 (PS2) | Reconstituted γ-secretase complex | - | [1] |

| Selectivity Ratio (Notch IC50 / Aβ40 IC50) | ~35 | [1] | |

| Selectivity Ratio (PS2/PS1) | 25 | [1] |

In Vivo Efficacy in a Preclinical Model (CRND8 Mice)

| Route of Administration | Dosing Regimen | Tissue | Parameter | ED50 (mg/kg) | Reference |

| Oral | Acute (single dose) | Plasma | Aβ40 reduction | 0.5 | [1] |

| Oral | Acute (single dose) | Cortex | Aβ40 reduction | 0.4 | [1] |

| Oral | Sub-chronic (BID for 6 days) | Plasma | Aβ40 reduction | 0.4 | [1] |

| Oral | Sub-chronic (BID for 6 days) | Cortex | Aβ40 reduction | 0.3 | [1] |

Preclinical Pharmacokinetic Profile

| Species | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | T1/2 (h) | F (%) | CL (mL/min/kg) | Vdss (L/kg) | Reference |

| Rat | 10 | Oral | 1.4 | 0.65 | 0.7 | 29 | 69 | 5.4 | [1] |

| Monkey | 5 | Oral | 1.39 | 1.7 | 4.6 | 45 | 8.2 | 1.9 | [1] |

| Dog | 5 | Oral | 2.74 | 2.0 | 23.9 | 86 | 1.7 | 3.1 | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies used to generate the pharmacological data for this compound.

In Vitro γ-Secretase Inhibition Assay (Aβ40 Production)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the production of Aβ40 in a cellular context.

Methodology:

-

Cell Line: A human neuroglioma cell line (H4) stably expressing a swAPP695 construct was utilized.

-

Compound Treatment: Cells were plated in 96-well plates and incubated with various concentrations of this compound for a specified period (typically 16-24 hours).

-

Aβ40 Quantification: The concentration of Aβ40 in the conditioned media was determined using a sandwich enzyme-linked immunosorbent assay (ELISA). Specific capture and detection antibodies for Aβ40 were used.

-

Data Analysis: The percentage of inhibition of Aβ40 production was calculated for each compound concentration relative to a vehicle control. The IC50 value was determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vitro Notch Cleavage Assay

Objective: To assess the inhibitory effect of this compound on the processing of the Notch receptor, a key off-target liability for γ-secretase inhibitors.

Methodology:

-

Cell Line: A cell line co-expressing a constitutively active form of the human Notch1 receptor (ΔE-Notch1) and a reporter gene (e.g., luciferase) under the control of a Notch-responsive promoter (e.g., CSL promoter) was used.

-

Compound Treatment: Cells were treated with a range of concentrations of this compound.

-

Reporter Gene Assay: Following incubation, cell lysates were prepared, and the activity of the reporter enzyme (luciferase) was measured using a luminometer.

-

Data Analysis: The percentage of inhibition of Notch signaling was calculated based on the reduction in reporter gene activity. The IC50 value was then determined from the concentration-response curve.

In Vivo Efficacy Study in CRND8 Mice

Objective: To evaluate the in vivo efficacy of orally administered this compound in reducing Aβ levels in a transgenic mouse model of Alzheimer's disease.

Methodology:

-

Animal Model: CRND8 mice, which overexpress a mutant form of human APP and develop age-dependent amyloid plaques, were used.

-

Dosing: this compound was formulated for oral administration and dosed to the mice. Both acute (single dose) and sub-chronic (twice daily for 6 days) dosing regimens were evaluated.

-

Tissue Collection: At a specified time point after the final dose, blood and brain tissue (cortex) were collected.

-

Aβ40 Measurement: Plasma and brain homogenates were prepared, and the levels of Aβ40 were quantified by ELISA.

-

Data Analysis: The dose-dependent reduction in Aβ40 levels was determined, and the ED50 (the dose required to achieve 50% of the maximal effect) was calculated.

Preclinical Pharmacokinetic Studies

Objective: To characterize the pharmacokinetic profile of this compound in various preclinical species to assess its drug-like properties.

Methodology:

-

Species: Pharmacokinetic studies were conducted in rats, cynomolgus monkeys, and dogs.

-

Dosing: The compound was administered both intravenously (IV) and orally (PO) to determine key pharmacokinetic parameters, including bioavailability.

-

Blood Sampling: Blood samples were collected at multiple time points after dosing.

-

Bioanalysis: The concentration of this compound in plasma was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), T1/2 (half-life), AUC (area under the curve), CL (clearance), Vdss (volume of distribution at steady state), and F (bioavailability).

Clinical Development

This compound advanced to Phase 1 clinical trials in healthy adult volunteers to evaluate its safety, tolerability, and pharmacokinetics (ClinicalTrials.gov Identifier: NCT00952202). The study also aimed to explore the utility of whole blood Hes1 gene expression as a potential biomarker for Notch-related side effects.

Conclusion

This compound is a potent, PS1-selective γ-secretase inhibitor that demonstrated robust in vivo efficacy in reducing brain and plasma Aβ levels in a preclinical model of Alzheimer's disease. It exhibits a favorable pharmacokinetic profile across multiple species, with good oral bioavailability. Importantly, this compound shows a significant degree of selectivity for inhibiting Aβ production over Notch processing, a critical attribute for minimizing mechanism-based toxicity. The comprehensive pharmacological data presented in this guide provide a solid foundation for its further investigation as a potential disease-modifying therapy for Alzheimer's disease. The detailed experimental protocols offer a valuable resource for researchers in the field to build upon these findings.

References

SCH 900229: A Technical Guide to its Role in Gamma-Secretase Modulation for Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) pathology is centrally linked to the production and aggregation of amyloid-beta (Aβ) peptides, which are generated through the sequential cleavage of the Amyloid Precursor Protein (APP) by β-secretase and γ-secretase. The γ-secretase complex, particularly its catalytic subunit presenilin-1 (PS1), represents a key therapeutic target. SCH 900229 has been identified as a potent, PS1-selective γ-secretase inhibitor. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing associated biological pathways and workflows. While discovered as a potent inhibitor, its selectivity for PS1 suggests a profile that aligns with the broader therapeutic goal of modulating γ-secretase activity to specifically reduce the production of the more amyloidogenic Aβ42, a hallmark of γ-secretase modulators (GSMs).

Introduction to Gamma-Secretase and Amyloid-Beta Production

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is a primary event in the pathogenesis of Alzheimer's disease.[1] These peptides are generated from the transmembrane protein APP through proteolytic processing.[2] There are two main pathways for APP processing: the non-amyloidogenic pathway and the amyloidogenic pathway.

-

Non-Amyloidogenic Pathway: In this pathway, APP is first cleaved by α-secretase within the Aβ domain, precluding the formation of the full-length Aβ peptide. Subsequent cleavage by γ-secretase releases a non-toxic p3 fragment.[3]

-

Amyloidogenic Pathway: This pathway is initiated by the cleavage of APP by β-secretase (BACE1), which generates a membrane-bound C-terminal fragment (C99).[4] The γ-secretase complex then cleaves C99 at multiple sites within its transmembrane domain to release Aβ peptides of varying lengths, most commonly Aβ40 and the more aggregation-prone Aβ42.[4] An increased ratio of Aβ42 to Aβ40 is considered a critical factor in AD pathogenesis.[5]

The γ-secretase complex is a multi-subunit protease composed of presenilin (PS1 or PS2), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2).[6] Presenilin forms the catalytic core of the complex.[7]

This compound: A Potent Presenilin-1 Selective Gamma-Secretase Inhibitor

This compound is a novel tricyclic compound identified as a potent inhibitor of γ-secretase with high selectivity for the presenilin-1 (PS1) isoform.[4][8] Its chemical name is (4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene.[9]

Mechanism of Action: Inhibition versus Modulation

The therapeutic targeting of γ-secretase has evolved from broad inhibition to more nuanced modulation.

-

Gamma-Secretase Inhibitors (GSIs): These compounds block the catalytic activity of the γ-secretase complex, thereby preventing the cleavage of all its substrates, including APP and the Notch receptor.[10] Inhibition of Notch signaling can lead to significant side effects, as Notch is crucial for cell differentiation and development.[4][11]

-

Gamma-Secretase Modulators (GSMs): In contrast, GSMs allosterically bind to the γ-secretase complex, subtly altering its conformation.[6] This modulation shifts the cleavage preference of the enzyme, leading to a decrease in the production of the highly amyloidogenic Aβ42 and a concurrent increase in the production of shorter, less toxic Aβ peptides such as Aβ38 and Aβ37.[12][13] GSMs are designed to spare Notch processing, offering a potentially safer therapeutic window.[14]

This compound is described in the primary literature as a potent GSI.[4][7] However, its significant selectivity for PS1 over PS2 (PS2/PS1 ratio of 25) distinguishes it from many earlier, non-selective GSIs and may contribute to a higher therapeutic window.[8] This selectivity profile aligns with the goals of modulation, which is to specifically target the pathological processing of APP while minimizing off-target effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds, providing a basis for comparison of their potency and efficacy.

| Compound | In Vitro Aβ40 IC50 (nM) | In Vitro Aβ42 IC50 (nM) | Cell-Based Aβ40 IC50 (nM) | Cell-Based Aβ42 IC50 (nM) | Notch IC50 (nM) | PS2/PS1 Selectivity Ratio | Reference |

| This compound | 1.3 | 1.6 | 2.8 | 3.1 | 130 | 25 | [8] |

| Semagacestat | - | - | - | - | - | 1 | [8] |

| Begacestat | - | - | - | - | - | 1 | [8] |

Table 1: In Vitro and Cell-Based Potency of this compound and Reference Compounds.

| Species | Route of Administration | Aβ40 ED50 (mg/kg) - Plasma | Aβ40 ED50 (mg/kg) - Cortex | Aβ40 ED50 (mg/kg) - CSF | Reference |

| Mouse (CRND8) - Acute | Oral | 0.5 | 0.4 | - | [8] |

| Mouse (CRND8) - Subchronic | Oral | 0.4 | 0.3 | - | [8] |

| Rat | Oral | 1.1 | 0.3 | 3.7 | [8] |

Table 2: In Vivo Efficacy of this compound in Preclinical Models.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of γ-secretase modulators like this compound.

In Vitro Gamma-Secretase Activity Assay (Fluorescence-Based)

This assay measures the enzymatic activity of isolated γ-secretase.

Principle: A synthetic peptide substrate containing the γ-secretase cleavage site is flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by γ-secretase, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.[8]

Methodology:

-

Preparation of Cell Lysate/Membrane Fraction:

-

Culture cells of interest (e.g., HEK293 cells overexpressing APP).

-

Harvest cells by centrifugation at 250 x g for 10 minutes.

-

Lyse the cell pellet with a cold extraction buffer (e.g., 1 mL per 25-50 x 10^6 cells) to release intracellular contents, including the γ-secretase complex. For adherent cells, add the extraction buffer directly to the culture flask.[8]

-

Alternatively, for whole tissue, homogenize the tissue in cold extraction buffer to a final protein concentration of approximately 0.5-2.0 mg/mL.[8]

-

Centrifuge the lysate to pellet the membrane fraction, which is enriched in γ-secretase. Resuspend the membrane fraction in an appropriate buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 50 µL of the cell lysate or membrane preparation to each well.

-

Add the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).

-

Add 50 µL of 2X reaction buffer.[8]

-

Initiate the reaction by adding 5 µL of the EDANS/DABCYL-conjugated substrate.

-

Cover the plate and incubate in the dark at 37°C for 1-2 hours.[8]

-

Measure the fluorescence on a microplate reader with excitation at ~355 nm and emission at ~510 nm.[8]

-

-

Data Analysis:

-

Calculate the percent inhibition of γ-secretase activity for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Amyloid-Beta Production Assay (ELISA)

This assay quantifies the levels of Aβ peptides secreted from cells.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to specifically measure the concentrations of Aβ40 and Aβ42 in the conditioned media of cultured cells.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HEK293 cells stably expressing APP) in a multi-well plate.

-

The following day, replace the medium with fresh medium containing the test compound (this compound) at various concentrations.

-

Incubate the cells for a defined period (e.g., 24 hours).

-

-

Sample Collection:

-

Collect the conditioned medium from each well.

-

Centrifuge the medium to remove any cells or debris.

-

-

ELISA Procedure (for Aβ40 and Aβ42):

-

Coat a 96-well plate with a capture antibody specific for the C-terminus of either Aβ40 or Aβ42.

-

Block non-specific binding sites.

-

Add the conditioned media samples and Aβ standards to the wells and incubate.

-

Wash the plate to remove unbound material.

-

Add a detection antibody that recognizes the N-terminus of Aβ, conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Wash the plate again.

-

Add a substrate for the enzyme (e.g., TMB) and incubate to allow for color development.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the Aβ standards.

-

Calculate the concentrations of Aβ40 and Aβ42 in the samples from the standard curve.

-

Determine the IC50 values for the reduction of Aβ40 and Aβ42.

-

In Vivo Measurement of Amyloid-Beta Levels in Animal Models

This protocol describes the general approach to assess the efficacy of a compound in reducing Aβ levels in the brain and plasma of transgenic animal models of Alzheimer's disease (e.g., CRND8 mice).

Methodology:

-

Animal Dosing:

-

Administer the test compound (this compound) to transgenic mice via the desired route (e.g., oral gavage).

-

Include a vehicle-treated control group.

-

Dosing can be acute (single dose) or chronic (repeated doses over several days or weeks).

-

-

Sample Collection:

-

At a specified time point after the final dose, collect blood samples via cardiac puncture or tail vein bleeding.

-

Perfuse the animals with saline and harvest the brain.

-

Dissect the cortex and other brain regions of interest.

-

-

Sample Preparation:

-

Prepare plasma from the blood samples.

-

Homogenize the brain tissue in an appropriate buffer containing protease inhibitors.

-

Centrifuge the brain homogenate and collect the supernatant.

-

-

Aβ Quantification:

-

Measure the levels of Aβ40 and Aβ42 in the plasma and brain homogenates using a specific and sensitive method, such as ELISA (as described in 4.2) or Meso Scale Discovery (MSD) electrochemiluminescence assays.

-

-

Data Analysis:

-

Calculate the percent reduction in Aβ levels in the treated groups compared to the vehicle control group.

-

Determine the ED50 (effective dose that produces 50% of the maximal response) for Aβ reduction in plasma and brain.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to γ-secretase and the evaluation of its modulators.

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Caption: Inhibition vs. Modulation of Gamma-Secretase.

Caption: Preclinical Evaluation Workflow for a Gamma-Secretase Modulator.

Conclusion

This compound stands out as a potent, PS1-selective γ-secretase inhibitor with demonstrated preclinical efficacy in reducing Aβ levels. While classified as an inhibitor, its selectivity for PS1 over PS2 represents a significant advancement over earlier, non-selective inhibitors and aligns with the therapeutic strategy of γ-secretase modulation. The detailed experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers in the field of Alzheimer's disease drug discovery. Further investigation into the precise modulatory effects of this compound on the Aβ peptide profile will be crucial in fully elucidating its therapeutic potential and its place in the landscape of next-generation Alzheimer's treatments.

References

- 1. CSF Aβ42/Aβ40 and Aβ42/Aβ38 ratios: better diagnostic markers of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CSF Aβ42/Aβ40 and Aβ42/Aβ38 ratios: better diagnostic markers of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cerebrospinal fluid Aβ42 levels and APP processing pathway genes in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of this compound, a Potent Presenilin 1 Selective γ-Secretase Inhibitor for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. innoprot.com [innoprot.com]

- 6. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

- 7. Discovery of this compound, a Potent Presenilin 1 Selective γ-Secretase Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 12. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 14. γ-Secretase inhibitors and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Aβ Reduction Assay Using SCH 900229

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro assay to evaluate the efficacy of SCH 900229 in reducing amyloid-beta (Aβ) peptides. This compound is a potent and selective γ-secretase inhibitor, a key enzyme in the amyloidogenic pathway that leads to the production of Aβ peptides implicated in Alzheimer's disease.[1][2][3]

Mechanism of Action

The production of Aβ peptides is a result of the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase.[1][4] this compound specifically inhibits the γ-secretase complex, preventing the final cleavage of APP's C-terminal fragment (C99) and thereby reducing the formation of Aβ peptides, particularly the neurotoxic Aβ42 form.[1] Due to its critical role in processing other substrates like the Notch receptor, selective inhibition of γ-secretase is a key goal in developing Alzheimer's therapeutics to avoid mechanism-based side effects.[1]

Quantitative Data for this compound

The following table summarizes the in vitro potency of this compound in reducing Aβ40 levels.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | γ-secretase (PS1 selective) | Aβ40 reduction | 1.3 | [1][2][3] |

Experimental Workflow

The overall workflow for the in vitro Aβ reduction assay is depicted below.

Experimental workflow for the in vitro Aβ reduction assay.

Signaling Pathway

The diagram below illustrates the amyloidogenic pathway and the inhibitory action of this compound.

Inhibition of the amyloidogenic pathway by this compound.

Detailed Experimental Protocol: In Vitro Aβ Reduction Assay

This protocol outlines a cell-based assay to determine the IC50 value of this compound for the reduction of secreted Aβ peptides.

Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing human APP (e.g., HEK293-APP695).

-

Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

This compound: Prepare a stock solution in DMSO.

-

Aβ ELISA Kit: Commercial ELISA kits for human Aβ40 and Aβ42 (e.g., from IBL, Sigma-Aldrich, or Abcam).[5][6]

-

Reagents for Protein Assay: BCA Protein Assay Kit.

-

General Lab Equipment: Cell culture plates (24-well or 96-well), incubator, centrifuge, microplate reader.

Procedure

-

Cell Seeding:

-

Culture HEK293-APP cells to ~80-90% confluency.

-

Trypsinize and resuspend cells in fresh culture media.

-

Seed the cells into a 24-well or 96-well plate at a density that will result in ~70-80% confluency after 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture media. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 nM to 10 µM) to determine the inhibitory range.

-

After 24 hours of cell attachment, carefully remove the existing media.

-

Add the media containing the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the compound-treated wells.

-

-

Incubation:

-

Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Sample Collection:

-

After the incubation period, collect the conditioned media from each well.

-

Centrifuge the collected media at a low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells or debris.

-

Transfer the supernatant to fresh tubes and store at -80°C until the ELISA is performed.

-

-

Aβ Quantification using ELISA:

-

Thaw the conditioned media samples on ice.

-

Quantify the levels of Aβ40 and/or Aβ42 in the samples using a commercial ELISA kit. Follow the manufacturer's instructions precisely.[5][6][7] A general ELISA workflow includes:

-

Addition of standards and samples to the antibody-coated plate.

-

Incubation to allow Aβ to bind to the capture antibody.

-

Washing steps to remove unbound material.

-

Addition of a detection antibody.

-

Further incubation and washing steps.

-

Addition of a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.[5][8]

-

-

-

Data Analysis:

-

Generate a standard curve from the absorbance readings of the Aβ standards.

-

Calculate the concentration of Aβ in each sample by interpolating from the standard curve.

-

Normalize the Aβ concentrations to the vehicle control to determine the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Considerations and Troubleshooting

-

Cell Viability: It is crucial to assess the cytotoxicity of this compound at the tested concentrations. This can be done in parallel using assays such as MTS or by measuring total protein content in the cell lysates.

-

Sample Dilution: Depending on the expression level of APP in the cell line, it may be necessary to dilute the conditioned media before performing the ELISA to ensure the Aβ concentrations fall within the linear range of the standard curve.[5]

-

ELISA Specificity: Ensure the ELISA kit is specific for the Aβ species you intend to measure (Aβ40 or Aβ42).

References

- 1. Discovery of this compound, a Potent Presenilin 1 Selective γ-Secretase Inhibitor for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of this compound, a Potent Presenilin 1 Selective γ-Secretase Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Physiological Roles of Amyloid-β Peptide Hint at New Ways to Treat Alzheimer's Disease [frontiersin.org]

- 5. novamedline.com [novamedline.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human Aβ1-40(Amyloid Beta 1-40) ELISA Kit - Elabscience® [elabscience.com]

Application Notes and Protocols for SCH 900229 in Neuronal Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 900229 is a potent and selective inhibitor of γ-secretase, an enzyme complex crucial in the proteolytic processing of transmembrane proteins, most notably the amyloid precursor protein (APP) and the Notch receptor.[1] In the context of Alzheimer's disease research, γ-secretase represents a key therapeutic target. Its inhibition aims to reduce the production of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 isoform, which is a principal component of the amyloid plaques found in the brains of Alzheimer's patients.[1] this compound has demonstrated high potency, with an IC50 of 1.3 nM for the inhibition of Aβ40 production in vitro.[1]

These application notes provide a comprehensive guide for the utilization of this compound in neuronal cell culture, outlining its mechanism of action, protocols for its application, and methods for assessing its effects.

Mechanism of Action

This compound exerts its biological effects by targeting the presenilin component of the γ-secretase complex. This inhibition prevents the intramembranous cleavage of APP, thereby reducing the generation of Aβ peptides and the amyloidogenic intracellular domain (AICD). It is important to note that γ-secretase has multiple substrates, including the Notch receptor. Inhibition of Notch signaling can lead to potential side effects, a critical consideration in the development of γ-secretase inhibitors for therapeutic use.

Amyloid Precursor Protein (APP) Processing Pathway

The following diagram illustrates the canonical APP processing pathway and the inhibitory action of this compound.

Caption: Amyloid Precursor Protein (APP) processing and inhibition by this compound.

Notch Signaling Pathway

This diagram shows the Notch signaling pathway and how it is affected by γ-secretase inhibition.

Caption: Notch signaling pathway and the inhibitory effect of this compound.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound. Researchers should use this data as a reference for determining appropriate experimental concentrations.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | γ-secretase (Aβ40 production) | Cell-based | 1.3 | [1] |

Experimental Protocols

General Guidelines for Neuronal Cell Culture

Successful application of this compound requires healthy neuronal cultures. Below are general guidelines for establishing and maintaining primary neuronal cultures. Specific protocols may need to be optimized based on the neuronal type and research question.

-

Cell Source: Primary neurons can be isolated from various brain regions (e.g., cortex, hippocampus) of embryonic or early postnatal rodents. Alternatively, human induced pluripotent stem cell (iPSC)-derived neurons can be used.

-

Coating of Culture Vessels: Coat culture plates or coverslips with an appropriate substrate to promote neuronal attachment and growth. Common coating materials include Poly-D-Lysine (PDL) or Poly-L-Ornithine (PLO), often in combination with laminin.

-

Culture Media: Use a serum-free neuronal culture medium, such as Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin.

-

Seeding Density: The optimal seeding density will vary depending on the neuronal type and the specific assay. A typical density for primary cortical neurons is 1.5 x 10^5 to 2.5 x 10^5 cells/cm².

-

Culture Maintenance: Maintain cultures in a humidified incubator at 37°C and 5% CO2. Perform partial media changes every 2-3 days.

Protocol 1: Treatment of Primary Neuronal Cultures with this compound

This protocol provides a starting point for treating primary neuronal cultures with this compound to assess its effect on Aβ production.

Materials:

-

This compound (stock solution in DMSO)

-

Healthy primary neuronal cultures (e.g., cortical or hippocampal neurons)

-

Neuronal culture medium

-

Phosphate-buffered saline (PBS)

-

Reagents for downstream analysis (e.g., ELISA kits for Aβ40/42)

Procedure:

-

Prepare this compound Working Solutions:

-

Thaw the this compound stock solution.

-

Prepare serial dilutions of this compound in pre-warmed neuronal culture medium to achieve the desired final concentrations. Given the potent IC50, a starting concentration range of 0.1 nM to 100 nM is recommended.

-

Prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

-

Treat Neuronal Cultures:

-

Allow primary neuronal cultures to mature for at least 7-10 days in vitro (DIV) to ensure the development of synaptic connections and expression of APP.

-

Carefully aspirate half of the culture medium from each well.

-

Add an equal volume of the prepared this compound working solutions or vehicle control to the respective wells.

-

-

Incubation:

-

Incubate the treated cultures for a desired period. For Aβ production assays, an incubation time of 24 to 72 hours is typically sufficient.

-

-

Sample Collection:

-

Conditioned Media: Collect the culture supernatant for the analysis of secreted Aβ peptides. Centrifuge the collected media to remove any cellular debris and store at -80°C until analysis.

-

Cell Lysates: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) for protein analysis (e.g., Western blotting for APP, C-terminal fragments (CTFs), or other proteins of interest).

-

-

Downstream Analysis:

-

Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the conditioned media using specific ELISA kits.

-

Western Blotting: Analyze the levels of full-length APP and its C-terminal fragments (e.g., C99) in cell lysates to confirm the inhibition of γ-secretase processing.

-

Experimental Workflow Diagram

Caption: General experimental workflow for this compound treatment in neuronal culture.

Assessment of Cellular Effects

Beyond the primary endpoint of Aβ reduction, it is crucial to assess other potential effects of this compound on neuronal health and function.

-

Neuronal Viability: Assess cell viability using assays such as the MTT assay, LDH release assay, or live/dead cell staining (e.g., Calcein-AM/Ethidium Homodimer-1) to determine any potential cytotoxicity of the compound.

-

Synaptic Function: Evaluate the impact on synaptic function by measuring spontaneous and evoked synaptic activity using techniques like patch-clamp electrophysiology or multi-electrode array (MEA) recordings.

-

Notch Signaling: To assess off-target effects on Notch signaling, the expression of Notch target genes (e.g., Hes1, Hey1) can be quantified by qRT-PCR.

Troubleshooting

-

Low Aβ signal: Ensure that the neuronal cultures are mature enough to produce detectable levels of Aβ. Consider using cultures from transgenic mouse models of Alzheimer's disease that overexpress human APP.

-

High variability: Minimize variability by using consistent cell seeding densities, treatment volumes, and incubation times. Include multiple biological and technical replicates.

-

Cytotoxicity: If cytotoxicity is observed, reduce the concentration of this compound and/or the incubation time. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).

Conclusion